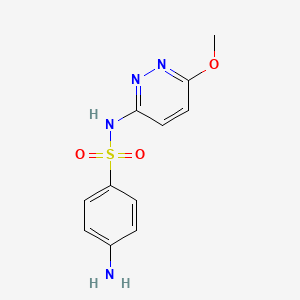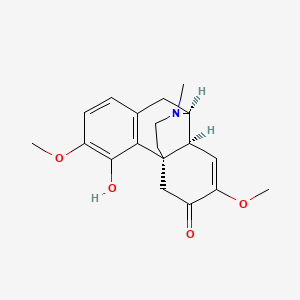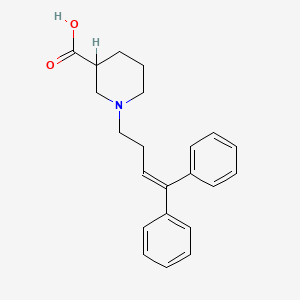![molecular formula C17H22N6O6 B1681865 (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid CAS No. 103300-77-2](/img/structure/B1681865.png)
(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid
Descripción general
Descripción
(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid is a metabolite of Ta 0910, which is a metabolically stable analogue of thyrotropin-releasing hormone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid involves the metabolic conversion of Ta 0910. The exact synthetic route and reaction conditions for the preparation of this compound are not extensively detailed in the available literature. it is known that Ta 0910 is a metabolically stable analogue of thyrotropin-releasing hormone, and its conversion to this compound occurs through metabolic processes .
Industrial Production Methods: The compound is primarily used for research purposes, and its production is typically carried out in specialized laboratories under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study metabolic stability and reaction mechanisms.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the context of thyrotropin-releasing hormone analogues.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a metabolite of Ta 0910, it retains the ability to interact with receptors and enzymes involved in the regulation of thyrotropin-releasing hormone activity. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Ta 0910: The parent compound of (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid, known for its metabolic stability and thyrotropin-releasing hormone analogue properties.
Thyrotropin-releasing hormone: A naturally occurring hormone that regulates the release of thyroid-stimulating hormone.
Other analogues of thyrotropin-releasing hormone: Various synthetic analogues designed to mimic the activity of thyrotropin-releasing hormone
Uniqueness: this compound is unique due to its metabolic stability and specific interaction with thyrotropin-releasing hormone pathways. Its stability and metabolic properties make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
103300-77-2 |
|---|---|
Fórmula molecular |
C17H22N6O6 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H22N6O6/c1-22-13(24)6-10(21-17(22)29)14(25)20-11(5-9-7-18-8-19-9)15(26)23-4-2-3-12(23)16(27)28/h7-8,10-12H,2-6H2,1H3,(H,18,19)(H,20,25)(H,21,29)(H,27,28)/t10-,11-,12-/m0/s1 |
Clave InChI |
ZJLMUEVCSWSNNQ-SRVKXCTJSA-N |
SMILES |
CN1CC(NC1=O)(CC(C(=O)N2CCCC2C(=O)O)N)C(=O)C3=NC=CC(=O)N3 |
SMILES isomérico |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O |
SMILES canónico |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O |
Apariencia |
Solid powder |
| 103300-77-2 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TA 0910 acid-type; TA-0910 acid-type; TA0910 acid-type; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















